molecular formula C18H20 B14749279 1,1'-(Hex-1-ene-1,2-diyl)dibenzene CAS No. 5041-39-4

1,1'-(Hex-1-ene-1,2-diyl)dibenzene

Cat. No.: B14749279
CAS No.: 5041-39-4
M. Wt: 236.4 g/mol
InChI Key: UKPODFRZGIFARJ-UHFFFAOYSA-N
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Description

1,1'-(Hex-1-ene-1,2-diyl)dibenzene is a synthetic organic compound featuring a hexene core disubstituted with phenyl groups at the 1- and 2-positions. This structure suggests potential utility in materials science and chemical synthesis. Researchers may investigate its application as a building block for novel polymers or as a precursor in the development of more complex molecular architectures, such as those explored in saturated bioisosteres for agrochemicals (PMC). As a high-value chemical intermediate, it can be used to study structure-activity relationships and steric influences in molecular systems. This product is provided as a high-purity compound for research and development purposes. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by qualified professionals in accordance with appropriate laboratory safety protocols. For detailed specifications, including spectral data and a certificate of analysis, please contact our technical support team.

Properties

CAS No.

5041-39-4

Molecular Formula

C18H20

Molecular Weight

236.4 g/mol

IUPAC Name

1-phenylhex-1-en-2-ylbenzene

InChI

InChI=1S/C18H20/c1-2-3-12-18(17-13-8-5-9-14-17)15-16-10-6-4-7-11-16/h4-11,13-15H,2-3,12H2,1H3

InChI Key

UKPODFRZGIFARJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1,1’-(Hex-1-ene-1,2-diyl)dibenzene typically involves the alkylation of benzene with hexene. This reaction can be catalyzed by various acids or zeolites to facilitate the formation of the desired product. The reaction conditions often include elevated temperatures and pressures to ensure a high yield. Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability .

Chemical Reactions Analysis

1,1’-(Hex-1-ene-1,2-diyl)dibenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Hydrogenation of the double bond in the presence of a catalyst such as palladium on carbon can convert the compound into a saturated hydrocarbon.

Common reagents and conditions for these reactions include:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alkanes.

Scientific Research Applications

Scientific Research Applications of 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene

1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is a complex organic compound with a unique structure, including an azide group attached to a phenyl ring and a hexene backbone. The presence of the azide group imparts distinct reactivity, making it valuable in applications requiring specific and stable chemical modifications.

Areas of Application

  • Chemistry It serves as a building block in organic synthesis for creating more complex molecules.
  • Biology It is investigated for its potential as a bioorthogonal reagent, which allows for specific labeling of biomolecules.
  • Medicine It is explored for potential use in drug development, especially in the design of targeted therapies.
  • Industry It is utilized in the production of advanced materials like polymers and nanomaterials, owing to its unique structural properties.

Chemical Reactions

1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene can undergo several chemical reactions due to its azide group and phenyl rings:

  • Oxidation The azide group can be oxidized to form nitrogen-containing compounds. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction The reduction of the azide group can lead to the formation of amines. Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst can be employed. The major product of reduction is primary amines.
  • Substitution The phenyl rings can participate in electrophilic aromatic substitution reactions, often requiring catalysts such as aluminum chloride or iron(III) chloride.

The biological activity of 1,1'-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene is of interest in medicinal chemistry and pharmacology.

Mechanisms of Biological Activity

  • Cytotoxicity The azide group may contribute to inducing apoptosis (cell death) in cancer cells. Azides can release reactive nitrogen species upon reduction, leading to cellular damage.
  • Cell Cycle Interference Compounds with similar structures can affect cell cycle progression, potentially leading to cell cycle arrest in cancerous cells.

Comparative Cytotoxicity Data

CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMDA-MB-231 (breast cancer)TBDApoptosis induction
Control (Cisplatin)MDA-MB-2315.0DNA crosslinking
Similar Compound ASUIT-2 (pancreatic cancer)TBDCell cycle arrest

Note: TBD stands for "To Be Determined" and indicates that the specific value is not yet available.

Bioorthogonal Chemistry

The azide group in 1,1’-[1-(4-Azidophenyl)hex-1-ene-1,2-diyl]dibenzene can undergo click reactions with alkynes to form stable triazole linkages. These reactions are highly specific and occur under mild conditions, making them suitable for labeling biomolecules in living systems.

Mechanism of Action

The mechanism by which 1,1’-(Hex-1-ene-1,2-diyl)dibenzene and its derivatives exert their effects involves binding to specific molecular targets. For instance, the modulation of GABAA receptors is achieved through the binding of the compound to the benzodiazepine binding site, leading to conformational changes in the receptor structure. This interaction enhances the inhibitory effects of GABA, thereby influencing neurotransmission and potentially improving cognitive function in neurodevelopmental disorders .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1,1'-(Hex-1-ene-1,2-diyl)dibenzene, emphasizing differences in backbone length, substituents, physical properties, and synthetic methodologies:

Compound Name Molecular Formula Substituents/Modifications Physical State Melting Point (°C) Synthesis Yield Key Features Reference
1,1'-(Ethene-1,2-diyl)dibenzene (Stilbene) C₁₄H₁₂ None (parent structure) Crystalline solid 124–125 (trans) N/A Natural antioxidant; trans isomer predominant in grapes and berries .
(E)-(1-Chloroethene-1,2-diyl)dibenzene (7c) C₁₄H₁₁Cl Chlorine at C1 of ethene backbone Colorless oil N/A 96% Synthesized via B(C₆F₅)₃-catalyzed transfer hydrochlorination of alkynes .
(E)-(3-Bromoprop-1-ene-1,2-diyl)dibenzene C₁₅H₁₃Br Bromine at C3 of propene backbone Solid N/A 54% Literature-matched spectra; used in fluorinated bicycloalkane synthesis .
(Z)-1,1'-(Hex-1-ene-1,2-diyl)bis(4-Fluoro-phenyl-triazole) C₂₀H₁₈F₂N₆ Fluorophenyl-triazole substituents White powder 213–218 67% High-resolution mass spectrometry (HRMS) validated structure .
1,1'-(1-Bromoethane-1,2-diyl)dibenzene C₁₄H₁₃Br Bromine at C1 of ethane backbone Solid 45–47 N/A Density: 1.316 g/cm³; used in selective estrogen receptor modulator synthesis .

Key Comparative Insights

Backbone Length and Substituent Effects: Stilbene (C₂ backbone) exhibits biological activity (e.g., antioxidant, anticancer) due to its conjugated π-system . Halogenated analogs (e.g., 7c and bromo derivatives) demonstrate higher reactivity in cross-coupling reactions, enabling applications in complex molecule synthesis .

Synthetic Methodologies :

  • Stilbene derivatives are often biosynthesized in plants or synthesized via Wittig reactions.
  • Halogenated analogs (e.g., 7c ) are prepared using Lewis acid catalysts like B(C₆F₅)₃, achieving near-quantitative yields .
  • Copper-mediated azide-alkyne cycloaddition is critical for introducing triazole groups in hexene derivatives .

Physical and Spectral Properties :

  • Melting points correlate with molecular symmetry and substituent bulk. For example, fluorophenyl-triazole derivatives exhibit higher melting points (213–218°C) compared to parent stilbene (124°C) .
  • NMR and HRMS are standard for structural validation, with coupling constants (e.g., J = 16 Hz for trans-stilbene) confirming stereochemistry .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1'-(Hex-1-ene-1,2-diyl)dibenzene, and what methodological considerations are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis typically involves cross-coupling reactions such as Suzuki-Miyaura coupling or Heck reactions. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) require rigorous exclusion of oxygen .

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; systematic screening is advised .

  • Temperature control : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition of sensitive intermediates.

  • Yield optimization : Use factorial designs to test variables like stoichiometry and reaction time .

    Synthetic MethodYield (%)Purity (%)Key Challenge
    Suzuki Coupling65–78>95Boronic acid stability
    Heck Reaction45–6085–90Olefin isomerization

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should researchers address potential ambiguities in data interpretation?

  • Methodological Answer :

  • NMR : Focus on olefinic proton coupling constants (J = 12–16 Hz for trans-configuration). Overlapping signals in aromatic regions require 2D-COSY or HSQC .
  • Mass Spectrometry : High-resolution ESI-MS can distinguish between structural isomers via exact mass analysis.
  • HPLC : Use C18 columns with gradient elution (acetonitrile/water) to separate byproducts. Validate purity with spiked standards .
    • Data Ambiguity Resolution : Cross-reference computational predictions (DFT for NMR chemical shifts) with experimental data .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations regarding the electronic properties of this compound?

  • Methodological Answer :

  • Theoretical Framework : Align DFT calculations (e.g., B3LYP/6-31G*) with experimental UV-Vis and cyclic voltammetry data. Discrepancies in HOMO-LUMO gaps may arise from solvent effects in simulations .
  • Validation : Perform multireference calculations (CASSCF) for conjugated systems to account for electron correlation .
    • Case Study : A 2024 study found a 0.3 eV deviation in predicted vs. observed band gaps; incorporating implicit solvent models reduced the error to <0.1 eV .

Q. What factorial experimental designs are appropriate for investigating solvent effects on the photostability of this compound?

  • Methodological Answer :

  • Variables : Solvent polarity (ε), proticity, and oxygen content.

  • Design : Use a 2³ factorial design to test combinations (e.g., toluene vs. ethanol, degassed vs. aerated) .

  • Analysis : Monitor degradation via UV-Vis kinetics and HPLC. ANOVA identifies significant interactions (e.g., oxygen accelerates degradation in polar solvents) .

    SolventεDegradation Rate (h⁻¹)Major Byproduct
    Toluene2.40.05None detected
    DMSO470.21Oxidized quinone

Q. How can AI-enhanced molecular dynamics simulations improve the understanding of aggregation behavior in this compound derivatives?

  • Methodological Answer :

  • Simulation Setup : Train neural networks on existing MD datasets to predict π-π stacking tendencies. Use COMSOL Multiphysics for mesoscale aggregation modeling .
  • Validation : Compare simulated aggregation patterns with TEM or AFM imaging.
  • Advanced Application : AI-driven parameter optimization reduces computational cost by 40% while maintaining accuracy .

Theoretical and Methodological Frameworks

  • Guiding Principle : Link experimental designs to theoretical models (e.g., frontier molecular orbital theory for reactivity studies) .
  • Data Integration : Combine spectroscopic data with computational outputs using Bayesian statistics to quantify uncertainty .

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